

"application of mass spectrometry for Pregabalin metabolite identification"

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Compound of Interest

Compound Name: *Pregabalin Arenacarbil*

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Application of Mass Spectrometry for Pregabalin Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

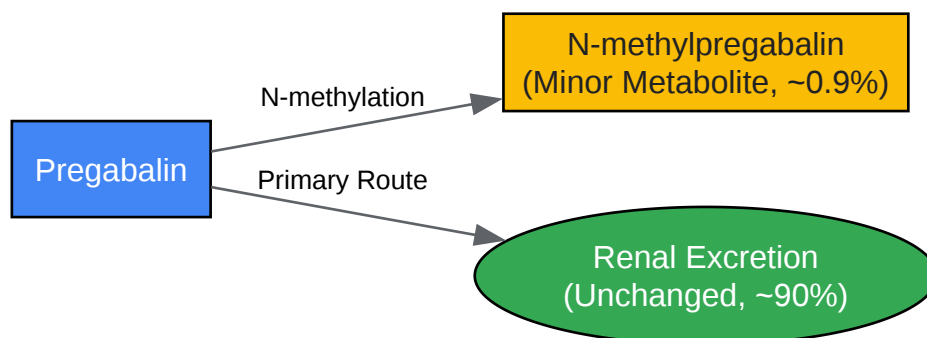
Introduction

Pregabalin is an anticonvulsant and analgesic drug widely used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] It is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] Unlike many pharmaceuticals, pregabalin undergoes minimal metabolism in humans.[2][3][4] Approximately 90% of an administered dose is excreted unchanged in the urine.[2] The primary and only significant metabolite identified is N-methylpregabalin, which accounts for a mere 0.9% of the dose.[2][5]

Given its limited metabolism, the primary application of mass spectrometry in the context of pregabalin is not the discovery of novel metabolites but rather the accurate and sensitive quantification of pregabalin and its minor N-methylated metabolite in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity.[7]

Metabolic Pathway of Pregabalin

The metabolic pathway of pregabalin is exceptionally simple, with the vast majority of the drug being excreted without modification. The minor metabolic route involves the N-methylation of the primary amine.



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Caption: Metabolic fate of Pregabalin in humans.

Experimental Protocols

This section details the methodologies for the quantification of pregabalin and its N-methyl metabolite in human plasma using LC-MS/MS.

Protocol 1: Quantification of Pregabalin in Human Plasma via Protein Precipitation

This protocol is a robust and high-throughput method suitable for pharmacokinetic studies.^[8]

1. Materials and Reagents

- Pregabalin reference standard
- Pregabalin-d4 (internal standard, IS)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

- Human plasma (drug-free)

2. Sample Preparation

- To 50 μ L of a human plasma sample, add 50 μ L of the internal standard working solution (Pregabalin-d4).
- Add 500 μ L of methanol to precipitate the plasma proteins.[8]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the samples at 3500 rpm for 5 minutes.[8]
- Transfer 200 μ L of the supernatant to a clean tube.
- Add 400 μ L of ultrapure water to the supernatant.[8]
- Inject 20 μ L of the final solution into the LC-MS/MS system.[8]

3. Liquid Chromatography Conditions

- Column: Synergi Max-RP (80Å, 4 μ m, 50 x 2.0 mm)[8]
- Mobile Phase A: 0.1% formic acid in water[8]
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.5 mL/min
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.0 min: 5-95% B
 - 2.0-2.5 min: 95% B
 - 2.5-2.6 min: 95-5% B

- 2.6-3.2 min: 5% B
- Column Temperature: 40°C
- Total Run Time: 3.2 minutes[8]

4. Mass Spectrometry Conditions

- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Pregabalin: m/z 160.1 → 142.1[9]
 - Pregabalin-d4 (IS): m/z 164.1 → 146.1[10]

Protocol 2: Quantification of Pregabalin in Human Plasma via Solid Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for minimizing matrix effects. [11]

1. Materials and Reagents

- Pregabalin reference standard
- Gabapentin (internal standard, IS)
- SOLA CX solid phase extraction cartridges
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)

- Ammonium hydroxide
- Ultrapure water
- Human plasma (drug-free)

2. Sample Preparation

- Conditioning: Condition the SOLA CX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: To 100 μ L of plasma, add the internal standard and 100 μ L of 2% formic acid in water. Load the entire sample onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 μ L of the mobile phase.
- Inject an appropriate volume into the LC-MS/MS system.

3. Liquid Chromatography Conditions

- Column: Accucore PFP HPLC column[[11](#)]
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: A suitable gradient to separate pregabalin and gabapentin.

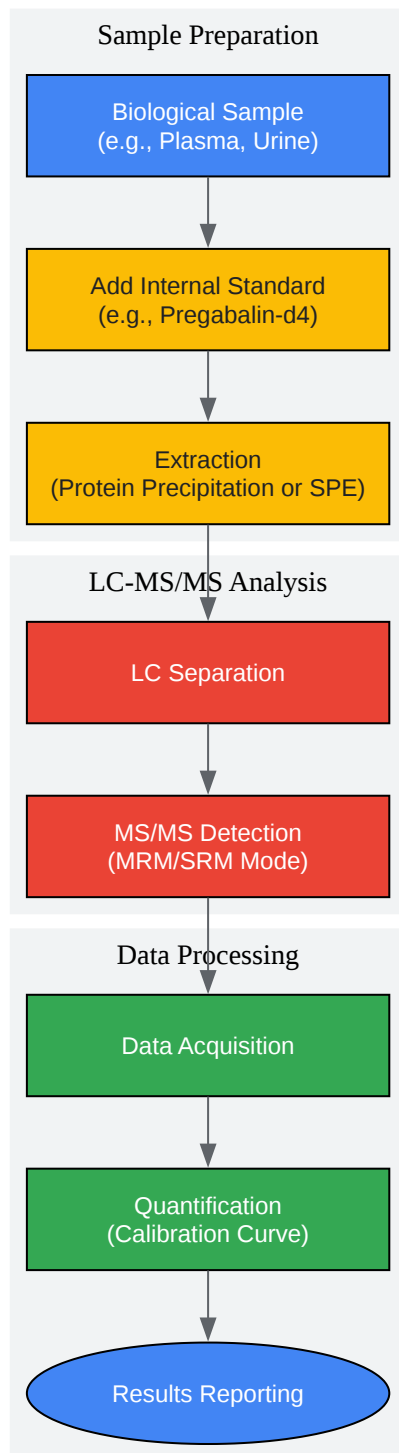
4. Mass Spectrometry Conditions

- Instrument: Triple quadrupole mass spectrometer

- Ionization Mode: Heated Electrospray Ionization (HESI) in positive polarity[11]
- Detection Mode: Selected Reaction Monitoring (SRM)[11]
- SRM Transitions:
 - Pregabalin: m/z 160.1 → [Product Ion]
 - Gabapentin (IS): m/z 172.1 → 154.1[9]

Experimental Workflow

The general workflow for the analysis of pregabalin and its metabolites using LC-MS/MS is depicted below.



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Caption: General workflow for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of pregabalin.

Table 1: Method Validation Parameters for Pregabalin Quantification

Parameter	Method 1 (Protein Precipitation) [8]	Method 2 (SPE)[11]	Method 3 (Dilute-and- Shoot, Urine)	Method 4 (Plasma)[9]
Linearity Range (ng/mL)	50 - 50,000	1 - 250	500 - 100,000	30 - 5,000
LLOQ (ng/mL)	50	1	500	30
Correlation Coefficient (r ²)	> 0.99	0.999	> 0.995	Not specified
Intra-run Precision (% CV)	≤ 15%	2.78% (at 75 ng/mL)	Not specified	2.0% - 6.2%
Inter-run Precision (% CV)	≤ 15%	Not specified	Not specified	2.0% - 6.2%
Accuracy (% Bias)	Within ±15%	Within ±15%	Not specified	-10.5% - 3.0%
Extraction Recovery (%)	101.0 ± 2.8	91.4	Not applicable	Not specified
Matrix Effect (%)	106.0 ± 3.0	-7.0	Not specified	Not specified

Table 2: Mass Spectrometry Parameters for Pregabalin and Internal Standards

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Pregabalin	160.1	142.1	ESI+ / APCI+	[9]
Pregabalin	160.6	97.0	ESI+	[10]
Pregabalin-d4 (IS)	164.1	146.1	ESI+	[10]
Gabapentin (IS)	172.1	154.1	APCI+	[9]

Conclusion

Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for the quantitative analysis of pregabalin and its primary metabolite, N-methylpregabalin. Due to the drug's limited metabolism, the focus of bioanalytical methods is on achieving high sensitivity, accuracy, and throughput for pharmacokinetic and clinical monitoring rather than on the identification of a complex metabolic profile. The protocols and data presented here provide a comprehensive overview for researchers and scientists in the field of drug development and analysis, demonstrating robust and validated methods for the reliable measurement of pregabalin in biological matrices.

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